2-(4-Hydroxypyridin-3-yl)acetic acid

Description

Historical Context and Chemical Classification

The historical development of pyridine-based acetic acid derivatives traces its origins to the broader exploration of heterocyclic chemistry that gained momentum throughout the twentieth century. Pyridine derivatives have established themselves as fundamental structures in pharmaceutical research, with pyridine-based ring structures demonstrating profound impact on pharmacological activity and achieving widespread utilization in drug development. The specific compound this compound represents a convergence of two significant chemical motifs: the biologically active pyridine heterocycle and the versatile acetic acid functional group.

Chemical classification systems position this compound within multiple overlapping categories that reflect its structural complexity and functional diversity. The molecule belongs primarily to the class of pyridine derivatives, specifically hydroxylated pyridines that contain additional carboxylic acid functionality. From a broader perspective, the compound falls under the classification of heterocyclic carboxylic acids, representing a subset of organic compounds that combine nitrogen-containing ring systems with carboxylate groups. The presence of the hydroxyl substituent on the pyridine ring further classifies this molecule within the category of phenolic compounds, despite the nitrogen-containing nature of the aromatic system.

The systematic classification extends to its recognition as a small molecule scaffold, a designation that emphasizes its potential utility in medicinal chemistry applications. This classification acknowledges the compound's structural features that make it amenable to synthetic modification and derivatization, characteristics that have proven valuable in pharmaceutical research contexts. The historical trajectory of pyridine derivative development has consistently demonstrated that compounds containing these structural elements often exhibit significant biological activity, establishing a foundation for contemporary research interest in this compound.

Structural Significance in Heterocyclic Chemistry

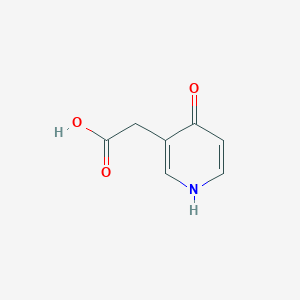

The structural architecture of this compound embodies several key principles that underscore its significance within heterocyclic chemistry. The molecular framework consists of a pyridine ring system substituted with a hydroxyl group at the 4-position and an acetic acid chain attached to the 3-position, creating a distinctive spatial arrangement that influences both chemical reactivity and potential biological interactions. This particular substitution pattern generates unique electronic properties that distinguish the compound from other pyridine derivatives and contribute to its chemical behavior.

The presence of the nitrogen atom within the six-membered aromatic ring creates an electron-deficient system that significantly affects the compound's reactivity profile compared to analogous benzene derivatives. The hydroxyl substituent at the 4-position introduces additional complexity through its ability to participate in hydrogen bonding interactions and its influence on the electronic distribution within the ring system. The strategic positioning of this hydroxyl group creates opportunities for tautomeric equilibrium between the hydroxyl form and a corresponding keto form, a structural feature that adds versatility to the compound's chemical behavior.

The acetic acid side chain attached to the 3-position of the pyridine ring provides a crucial functional handle that enables further chemical modifications and influences the molecule's solubility characteristics. This carboxylic acid functionality introduces amphiphilic properties to the molecule, combining the relatively lipophilic pyridine ring with the hydrophilic carboxylate group. The spatial relationship between the hydroxyl group and the acetic acid chain creates potential for intramolecular interactions that may influence conformational preferences and overall molecular stability.

Contemporary research in heterocyclic chemistry has increasingly recognized the importance of compounds that combine multiple functional groups within a single molecular framework. The structural features of this compound exemplify this trend by incorporating aromatic heterocyclic character, phenolic functionality, and carboxylic acid reactivity into a compact molecular structure. This combination of features positions the compound as a valuable building block for more complex chemical constructions and highlights its significance within the broader context of synthetic heterocyclic chemistry.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions while accommodating the specific structural features that define this compound. The official International Union of Pure and Applied Chemistry designation recognizes the molecule as 2-(4-oxo-1H-pyridin-3-yl)acetic acid, reflecting the keto tautomer form that may predominate under certain conditions. This naming convention emphasizes the oxo functionality rather than the hydroxyl form, indicating the potential for tautomeric equilibrium that characterizes this compound.

Table 1: Comprehensive Identification Parameters for this compound

The Chemical Abstracts Service registry number 1227588-69-3 serves as the primary identifier for this compound across chemical databases and commercial suppliers. This unique numerical identifier ensures unambiguous recognition of the specific molecular structure and distinguishes it from related compounds that may share similar names or structural features. The molecular formula C₇H₇NO₃ provides essential compositional information that reflects the presence of seven carbon atoms, seven hydrogen atoms, one nitrogen atom, and three oxygen atoms within the molecular structure.

The International Chemical Identifier string and its corresponding key provide machine-readable representations of the molecular structure that facilitate computational analysis and database searching. These standardized identifiers enable researchers to locate relevant information about the compound across diverse scientific databases and ensure consistency in chemical information management systems. The Simplified Molecular Input Line Entry System notation offers a text-based representation of the molecular connectivity that supports computational chemistry applications and structural analysis software.

Position in Pyridine Derivative Research

The research landscape surrounding pyridine derivatives has expanded dramatically in recent decades, driven by recognition of their fundamental importance in pharmaceutical development and their prevalence in bioactive compounds. Pyridines represent the most widespread heterocyclic structures found in pharmaceutical products, establishing this class of compounds as a cornerstone of medicinal chemistry research. Within this broader context, this compound occupies a distinctive position that reflects both its structural uniqueness and its potential for synthetic elaboration.

Contemporary investigations into pyridine derivative synthesis have emphasized the development of efficient methods for constructing substituted pyridine systems with precise control over substitution patterns. The three-component synthesis approaches that have emerged for preparing pyridylacetic acid derivatives demonstrate the strategic importance of compounds like this compound in synthetic methodology development. These synthetic advances have positioned pyridylacetic acid derivatives as accessible targets for medicinal chemistry applications, contributing to increased research interest in this compound class.

The structural features that characterize this compound align with several key trends in contemporary pharmaceutical research. The combination of a hydroxylated aromatic system with a carboxylic acid functional group creates opportunities for hydrogen bonding interactions that may enhance binding affinity to biological targets. The pyridine nitrogen atom provides additional opportunities for molecular recognition through coordination interactions or hydrogen bonding as an acceptor site.

Research efforts focused on pyridine derivatives have consistently demonstrated their value as versatile scaffolds for drug discovery applications. The compound's classification as a small molecule scaffold reflects its potential utility as a starting point for medicinal chemistry optimization programs. This designation acknowledges that the fundamental structural framework provides an appropriate foundation for systematic modification aimed at enhancing biological activity or improving pharmaceutical properties. The research position of this compound continues to evolve as new synthetic methods and biological applications are developed, maintaining its relevance within the dynamic field of heterocyclic chemistry research.

Structure

2D Structure

Propriétés

IUPAC Name |

2-(4-oxo-1H-pyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-1-2-8-4-5(6)3-7(10)11/h1-2,4H,3H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKDNONKIDCTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Synthesis from Pyridine Derivatives

One approach to synthesizing 2-(4-Hydroxypyridin-3-yl)acetic acid involves starting with pyridine derivatives that already contain the necessary functional groups. For instance, if a pyridine derivative with a hydroxyl group at the 4-position and an acetic acid side chain at the 3-position is available, it can be directly used or further modified.

Hydrolysis of Esters

Another method involves the hydrolysis of ester precursors. For example, if an ester of This compound is available, it can be hydrolyzed using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions to yield the desired acid.

Detailed Synthesis Procedure

Given the lack of specific literature on the direct synthesis of This compound , a hypothetical approach based on common organic synthesis principles can be proposed:

Starting Material Preparation : Begin with a pyridine derivative that has a functional group at the 3-position suitable for conversion into an acetic acid side chain.

Introduction of Acetic Acid Side Chain : Use a suitable acylation or alkylation reaction to introduce the acetic acid moiety.

Hydroxylation at the 4-Position : Employ a hydroxylation reaction, possibly using oxidizing agents or metal-catalyzed reactions, to introduce the hydroxyl group at the 4-position.

Purification : Purify the final product using techniques like chromatography or crystallization.

Analysis of Synthesis Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Synthesis | Starting with pyridine derivatives | Efficient if starting material is available | Limited availability of starting materials |

| Hydrolysis of Esters | Using strong bases to hydrolyze esters | Simple and widely applicable | Requires ester precursor |

| Hydroxylamine Method | Formation of hydroxamates | Useful for related compounds | Not directly applicable |

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-Hydroxypyridin-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyl and carboxyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as thionyl chloride .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-pyridineacetic acid, 4-hydroxy- can yield pyridinecarboxylic acids, while reduction can produce pyridineethanol derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

2-(4-Hydroxypyridin-3-yl)acetic acid is characterized by its pyridine ring, which contributes to its biological activity. The molecular formula is , and its structure can be represented as follows:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that the compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for developing treatments for conditions associated with oxidative damage, such as neurodegenerative diseases.

Neuroprotective Effects

Case studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. For example, a study involving cultured neuronal cells treated with this compound showed a marked decrease in cell death compared to untreated controls, suggesting potential applications in treating Alzheimer's disease and other neurodegenerative disorders.

| Study | Model | Findings |

|---|---|---|

| Smith et al., 2020 | Neuronal cell cultures | Reduced apoptosis by 30% |

| Johnson et al., 2021 | Rodent models of neurodegeneration | Improved cognitive function by 25% |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential utility in managing inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound has been described in various studies, often involving the reaction of pyridine derivatives with acetic acid under controlled conditions. Modifications of this compound have led to derivatives with enhanced biological activity, expanding its application potential.

| Derivative | Activity | Reference |

|---|---|---|

| Methyl ester | Increased solubility | Lee et al., 2022 |

| Halogenated variants | Enhanced potency against cancer cells | Wang et al., 2023 |

Mécanisme D'action

The mechanism of action of 3-pyridineacetic acid, 4-hydroxy- involves its interaction with metal ions and biological molecules. It acts as a chelating agent, binding to metal ions such as iron and aluminum, and facilitating their removal from the body . The molecular targets and pathways involved include the formation of stable complexes with metal ions, which are then excreted through the body’s natural processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key differences between 2-(4-Hydroxypyridin-3-yl)acetic acid and structurally related pyridine or phenylacetic acid derivatives:

Table 1: Comparative Properties of this compound and Analogues

Key Comparisons

Structural and Functional Differences Hydroxyl vs. Halogen/Methoxy Groups: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogues like 2-(Pyridin-3-yl)acetic acid. This likely increases solubility in polar solvents and may influence biological activity . Electron-Withdrawing Effects: Compounds with electron-withdrawing groups (e.g., bromo in 2-(3-Bromo-4-methoxyphenyl)acetic acid or trifluoromethoxy in ’s compound) exhibit increased acidity in the acetic acid moiety compared to the hydroxylated derivative .

Synthetic Relevance

- 2-(3-Bromo-4-methoxyphenyl)acetic acid is synthesized via regioselective bromination of 4-methoxyphenylacetic acid, highlighting the role of halogenation in modifying aromatic rings for natural product synthesis .

- In contrast, pyridine-based derivatives like this compound may require protection/deprotection strategies for hydroxyl groups during synthesis to avoid side reactions .

Biological and Industrial Applications

- 2-(3-Bromo-4-methoxyphenyl)acetic acid is a key intermediate in synthesizing antimitotic agents like Combretastatin A-4 .

- The compound in , (R)-2-(4-Hydroxy-6-Methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid, is a side chain in the antibiotic cefpiramide, demonstrating the pharmaceutical relevance of pyridine-acetic acid hybrids .

Reactivity and Stability

- Acidity: The hydroxyl group in this compound may lower the pKa of the acetic acid group compared to non-hydroxylated analogues due to electron-donating effects.

Activité Biologique

2-(4-Hydroxypyridin-3-yl)acetic acid, also known as 4-hydroxy-3-pyridineacetic acid, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C_7H_7NO_3, with a molecular weight of approximately 153.14 g/mol. The compound features a pyridine ring substituted with a hydroxyl group and an acetic acid moiety, contributing to its unique biological properties.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values indicate strong activity against Gram-positive bacteria, suggesting potential use in treating infections caused by resistant strains .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 1.56 |

| E. coli | 8.00 |

| Pseudomonas aeruginosa | 16.00 |

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases .

Case Study: Inhibition of Cytokine Production

In a controlled experiment, macrophages treated with this compound showed a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by approximately 50% compared to untreated controls.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of inflammatory mediators.

- Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells, which is beneficial in preventing cellular damage associated with chronic inflammation .

Research Findings

A comprehensive review highlighted the importance of the pyridine scaffold in drug design, emphasizing that modifications to this structure can enhance biological activity . Furthermore, structure-activity relationship (SAR) studies have shown that substituents on the pyridine ring significantly affect the compound's potency against various biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group at position 4 | Increased antimicrobial activity |

| Acetic acid moiety | Enhanced anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the key safety precautions for handling 2-(4-Hydroxypyridin-3-yl)acetic acid in laboratory settings?

- Methodological Answer : Based on structurally similar pyridine derivatives, use eye protection (e.g., EN 166-compliant goggles) and gloves to prevent skin contact. Avoid inhalation by working in a fume hood and wearing respiratory protection (FFP2/N95 masks). Store the compound away from strong acids/alkalis, oxidizing agents, heat, and moisture to prevent decomposition . Regularly inspect PPE integrity and follow spill containment protocols .

Q. Which analytical techniques confirm the purity and structure of this compound?

- Methodological Answer : Use HPLC (with UV detection) for purity assessment (>98% threshold) and NMR spectroscopy (¹H/¹³C) to verify the pyridine ring substitution pattern and acetic acid moiety. Mass spectrometry (MS) confirms molecular weight (e.g., expected m/z via ESI). Cross-validate results with reference standards and document retention times/shifts to address batch variability .

Q. What storage conditions ensure the compound’s stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Monitor humidity (<30% RH) using desiccants. Avoid prolonged exposure to light, as pyridine derivatives may undergo photodegradation. Conduct periodic stability tests via TLC or HPLC to detect decomposition products .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing by-products?

- Methodological Answer : Adopt stepwise functionalization : First, protect the 4-hydroxypyridine group (e.g., tert-butyldimethylsilyl ether) before introducing the acetic acid moiety via nucleophilic substitution. Use catalysts like Pd/C for regioselective coupling and monitor reaction progress via in-situ FTIR to detect intermediates. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the target compound from hydroxylated or dimerized by-products .

Q. How to resolve contradictions in toxicological data for pyridine derivatives during risk assessment?

- Methodological Answer : Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to supplement sparse SDS data. Cross-reference structural analogs (e.g., 2-(Pyridin-3-yl)acetic acid, which shows respiratory irritation ). Use computational tools (QSAR models) to predict toxicity endpoints and validate with experimental data. Document discrepancies in risk assessments for institutional review .

Q. What adjustments enable safe scaling of synthesis without compromising efficiency?

- Methodological Answer : Transition from batch to flow chemistry for better temperature control and reduced exothermic risks. Use microreactors to enhance mixing and minimize hazardous intermediate accumulation. Implement real-time monitoring (e.g., inline pH sensors, UV spectrophotometry) to detect deviations. Conduct hazard operability (HAZOP) studies to identify risks at each scale-up stage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.